molecular formula C18H25FN2O2 B5634588 N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2-(4-fluoro-3-methylphenyl)acetamide

N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2-(4-fluoro-3-methylphenyl)acetamide

Cat. No. B5634588
M. Wt: 320.4 g/mol
InChI Key: MEVYUPLAPJJCRR-RDJZCZTQSA-N
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Description

The compound is related to a class of chemicals known as acetamides, which are often studied for their potential biological activities, including their role as opioid kappa agonists and their pharmacological properties.

Synthesis Analysis

  • Synthesis of Related Compounds : Studies on similar compounds include the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, which are variedly substituted and evaluated for their opioid kappa agonist activities. For instance, 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamide showed potent naloxone-reversible analgesic effects in mouse models (Barlow et al., 1991).

  • Chemical Transformations : The transformation of related compounds through processes like ozonation and catalytic hydrogenation has been reported. For example, the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one led to the synthesis of a fluorinated derivative (Kuznecovs et al., 2020).

Molecular Structure Analysis

  • Conformational Analysis : Similar compounds' conformational analysis suggests that their biological activity is influenced by their ability to adopt specific conformations. For example, certain analogues were found to possess kappa agonist properties based on their conformational similarity to known agonists (Costello et al., 1991).

Chemical Reactions and Properties

  • Reactivity with Biological Targets : Certain acetamides exhibit selective reactivity towards opioid receptors, suggesting potential pharmacological applications. The chemical properties influencing this selectivity and efficacy are often explored in related compounds (Grimwood et al., 2011).

Physical Properties Analysis

  • Crystal Structure : Studies on similar compounds involve the elucidation of their crystal structures, which aids in understanding their physical properties and potential interactions in biological systems. For instance, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined, providing insights into its molecular arrangement (Sharma et al., 2018).

Chemical Properties Analysis

  • Functional Group Analysis : The presence of specific functional groups like acetamide in these compounds contributes to their unique chemical properties, such as reactivity and biological activity. The synthesis and characterization of various acetamide derivatives offer insights into how these functional groups influence the overall properties of the compound (Yang Jing, 2010).

properties

IUPAC Name

N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-2-(4-fluoro-3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O2/c1-4-5-15-10-21(13(3)22)11-17(15)20-18(23)9-14-6-7-16(19)12(2)8-14/h6-8,15,17H,4-5,9-11H2,1-3H3,(H,20,23)/t15-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVYUPLAPJJCRR-RDJZCZTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NC(=O)CC2=CC(=C(C=C2)F)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1NC(=O)CC2=CC(=C(C=C2)F)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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